2-amino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Overview
Description
2-amino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a chemical compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique structure, which includes a boron-containing dioxaborolane ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
Boronic esters, such as this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction . This suggests that the compound may interact with transition metals or other organic compounds in its mechanism of action.
Mode of Action
The compound, being a boronic ester, likely participates in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst. The organoboron compound acts as a nucleophile, transferring the organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic compounds . The product of this reaction can be used as a building block in the synthesis of various pharmaceuticals and biologically active compounds.
Pharmacokinetics
It’s important to note that the susceptibility of boronic esters to hydrolysis can influence their stability and bioavailability . The kinetics of this process can be influenced by substituents in the aromatic ring and the pH of the environment .
Result of Action
The primary result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura reaction . This can lead to the synthesis of a wide variety of complex organic compounds.
Action Environment
The efficacy and stability of the compound can be influenced by environmental factors such as pH and temperature. For instance, the rate of hydrolysis of boronic esters, which can impact the stability of the compound, is considerably accelerated at physiological pH . Therefore, these factors must be carefully controlled during the compound’s use in synthetic reactions.
Biochemical Analysis
Biochemical Properties
It is known that boronic acid derivatives like this compound are often used in Suzuki-Miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds and are catalyzed by palladium . The compound may interact with palladium and other biomolecules in these reactions .
Cellular Effects
Compounds used in Suzuki-Miyaura coupling reactions can have various effects on cells, depending on the specific reaction conditions and the other compounds involved .
Molecular Mechanism
The molecular mechanism of action of this compound is likely related to its role in Suzuki-Miyaura coupling reactions . In these reactions, the compound may undergo transmetalation, a process in which it transfers a group (in this case, a boron group) to another molecule .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
It is known that boronic acid derivatives like this compound can participate in various chemical reactions, including Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:
Formation of the dioxaborolane ring: This step involves the reaction of a boronic acid derivative with a diol, such as pinacol, under acidic conditions to form the dioxaborolane ring.
N,N-dimethylation: The final step involves the methylation of the amine group using reagents like methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-amino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-amino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its role in drug development, particularly in the design of boron-containing drugs for targeted therapies.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boron-containing structure but with a phenyl group instead of an amino group.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure with a dimethylamino group on the aromatic ring.
Uniqueness
2-amino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to the presence of both an amino group and a dioxaborolane ring, which imparts distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-amino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)10-7-8-12(17)11(9-10)13(19)18(5)6/h7-9H,17H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWIAZQVLGDZIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)C(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90725917 | |
Record name | 2-Amino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90725917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960067-55-4 | |
Record name | 2-Amino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90725917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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